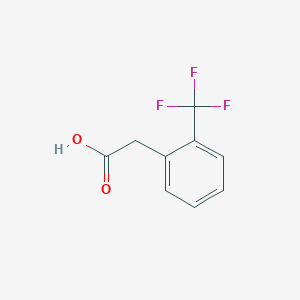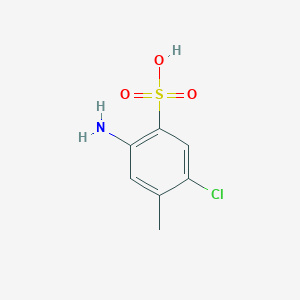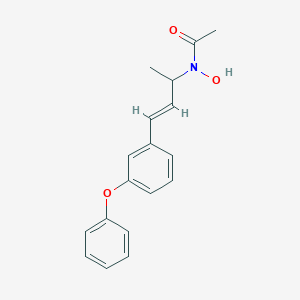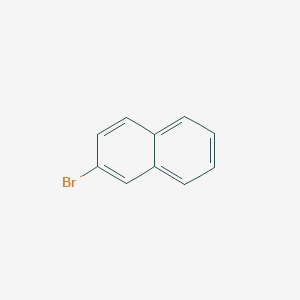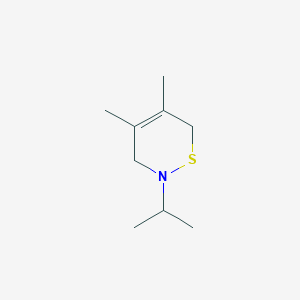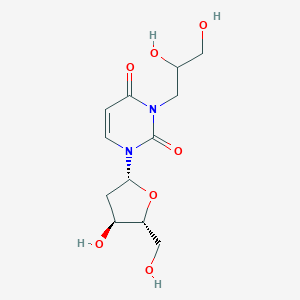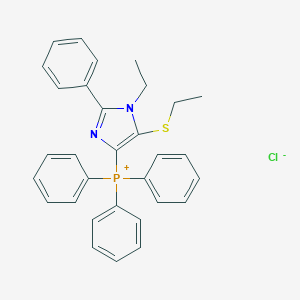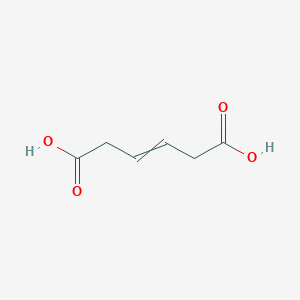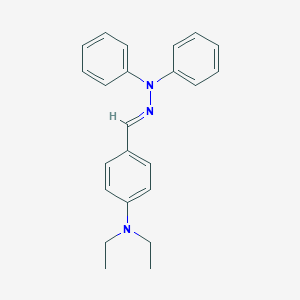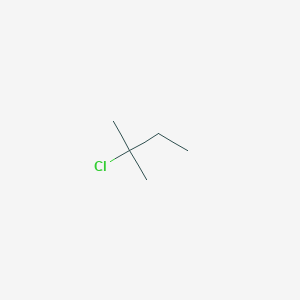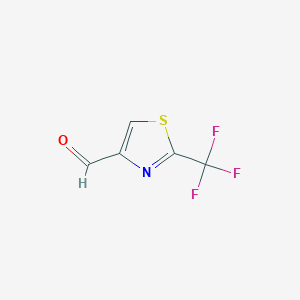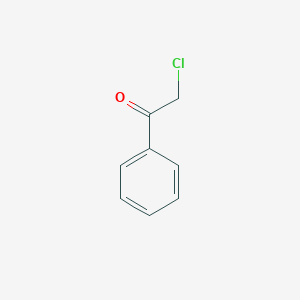
7-Benzylandrosta-1,4,6-triene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzylandrosta-1,4,6-triene-3,17-dione is a synthetic steroidal compound known for its potent aromatase inhibition properties. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this enzyme can reduce estrogen levels in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylandrosta-1,4,6-triene-3,17-dione typically involves multiple steps starting from a suitable steroidal precursor. One common method includes the benzylation of 1,4,6-androstatriene-3,17-dione. The reaction conditions often involve the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
化学反应分析
Types of Reactions
7-Benzylandrosta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms such as alcohols.
Substitution: Compounds with different functional groups replacing the benzyl group.
科学研究应用
7-Benzylandrosta-1,4,6-triene-3,17-dione is widely used in scientific research due to its ability to inhibit aromatase. This property makes it valuable in studies related to:
Chemistry: Understanding the mechanisms of enzyme inhibition and steroidal transformations.
Biology: Investigating hormonal regulation and the role of estrogens in various biological processes.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用机制
The primary mechanism of action of 7-Benzylandrosta-1,4,6-triene-3,17-dione is the irreversible inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This inhibition can affect various molecular targets and pathways involved in estrogen synthesis and regulation .
相似化合物的比较
Similar Compounds
1,4,6-Androstatriene-3,17-dione: Another potent aromatase inhibitor with similar properties but lacks the benzyl group.
Exemestane: A steroidal aromatase inhibitor used clinically to treat breast cancer.
Anastrozole: A non-steroidal aromatase inhibitor used in similar medical applications.
Uniqueness
7-Benzylandrosta-1,4,6-triene-3,17-dione is unique due to its benzyl group, which may enhance its binding affinity and specificity for the aromatase enzyme compared to other inhibitors. This structural difference can result in varying degrees of potency and efficacy in inhibiting estrogen synthesis .
属性
CAS 编号 |
131802-66-9 |
|---|---|
分子式 |
C26H28O2 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C26H28O2/c1-25-12-10-20(27)16-19(25)15-18(14-17-6-4-3-5-7-17)24-21-8-9-23(28)26(21,2)13-11-22(24)25/h3-7,10,12,15-16,21-22,24H,8-9,11,13-14H2,1-2H3/t21-,22-,24-,25-,26-/m0/s1 |
InChI 键 |
TZJKJQQPVWTQSG-AEFDYNLKSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CC5=CC=CC=C5 |
规范 SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
同义词 |
7-BATDO 7-benzyl-1,4,6-androstatriene-3,17-dione 7-benzylandrosta-1,4,6-triene-3,17-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


